2-Phenylvaleronitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUPTAFHLRBHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970921 | |
| Record name | 2-Phenylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5558-78-1 | |
| Record name | 2-Phenylvaleronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Pathways and Methodologies for 2 Phenylvaleronitrile
Sonocatalyzed C-Alkylation of Benzyl (B1604629) Cyanide Precursors
The synthesis of 2-phenylvaleronitrile through the C-alkylation of benzyl cyanide with an alkyl halide, such as n-bromopropane, is significantly accelerated under ultrasonic irradiation. nih.gov This process is typically carried out in a heterogeneous liquid-liquid or solid-liquid system, often employing a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) and a base such as aqueous potassium hydroxide (B78521) (KOH). nih.gov The use of ultrasound eliminates the need for organic solvents, presenting a greener synthetic route. nih.gov
Mechanistic Studies of Ultrasonic-Assisted Reactions
The profound effects of ultrasound on chemical reactions are primarily attributed to the phenomenon of acoustic cavitation.
Acoustic cavitation is the formation, growth, and violent collapse of microscopic bubbles in a liquid medium subjected to high-intensity ultrasound waves. ijsr.net This process creates localized "hot spots" with transient temperatures and pressures that can reach several thousand Kelvin and hundreds of atmospheres, respectively. ijsr.net These extreme conditions are responsible for the chemical effects observed in sonochemistry. The collapse of cavitation bubbles near a phase boundary generates powerful microjets and shock waves, which enhance mass transfer between immiscible phases and increase the surface area of solid reactants or catalysts. researchgate.net This improved mixing is crucial in heterogeneous reactions like the C-alkylation of benzyl cyanide, facilitating the transfer of reactants and catalysts between the aqueous and organic phases. nih.gov
The frequency and power of the ultrasonic irradiation are critical parameters that significantly influence the reaction dynamics. Higher frequencies generally lead to the formation of smaller cavitation bubbles, which can result in higher radical production, while lower frequencies produce larger bubbles that collapse more violently, leading to more pronounced physical effects like shockwaves and microjetting. researchgate.net In the synthesis of this compound, the reaction rate has been observed to increase with an increase in ultrasonic frequency. nih.gov
The ultrasonic power also plays a crucial role. While an increase in power generally leads to a higher reaction rate due to more intense cavitation, there can be an optimal power level beyond which the reaction rate may plateau or even decrease. researchgate.net This can be attributed to a "decoupling" effect where a dense cloud of cavitation bubbles near the ultrasonic source can hinder the efficient propagation of sound waves into the bulk of the reaction medium.
Kinetic Investigations of Sonocatalyzed Synthesis
Kinetic studies of the sonocatalyzed synthesis of this compound from benzyl cyanide and n-bromopropane have demonstrated that the reaction follows pseudo-first-order kinetics. nih.gov The rate of reaction is significantly enhanced by ultrasonic irradiation compared to silent (non-sonicated) conditions. nih.gov
The reaction has been found to be first order with respect to the benzyl cyanide concentration. The apparent rate constant (k_app) is influenced by several factors, including the concentrations of the alkylating agent and the catalyst, the stirring speed, and the ultrasonic parameters.
Below are tables summarizing the effect of various parameters on the apparent rate constant for the sonocatalyzed synthesis of this compound.
Effect of Ultrasonic Frequency on Apparent Rate Constant
| Ultrasonic Frequency (kHz) | Apparent Rate Constant (k_app) x 10^-3 min^-1 |
| 0 (Silent) | 8.5 |
| 28 | 17.7 |
| 40 | 20.0 |
| 50 | 23.0 |
| 120 | 33.0 |
Data sourced from a study by Vivekanand and Wang (2011). nih.gov
This interactive table allows for sorting and filtering of the data.
Effect of Temperature on Apparent Rate Constant
| Temperature (°C) | Apparent Rate Constant (k_app) x 10^-3 min^-1 |
| 40 | 18.2 |
| 50 | 23.0 |
| 60 | 20.5 |
Data sourced from a study by Vivekanand and Wang (2011). nih.gov
This interactive table allows for sorting and filtering of the data.
The activation energy (Ea) for a chemical reaction provides insight into the temperature sensitivity of the reaction rate. For the sonocatalyzed C-arylation of phenylacetonitrile (B145931), a similar reaction, an activation energy of 52.16 kJ/mol has been reported. ijsr.net This relatively high activation energy suggests that the rate-determining step is likely the chemical reaction itself rather than mass transfer, which is consistent with an interfacial mechanism. ijsr.net In this mechanism, the deprotonation of the benzyl cyanide occurs at the interface between the aqueous and organic phases. ijsr.net
Role of Phase-Transfer Catalysis in Sonochemical Processes
Phase-transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants in immiscible phases. wisdomlib.org Its combination with sonochemistry—the application of ultrasound to chemical reactions—creates a synergistic effect that significantly enhances reaction rates and efficiency in the synthesis of this compound. nih.govresearchgate.net Ultrasound provides mechanical energy that increases the interfacial area and accelerates mass transfer, complementing the role of the phase-transfer catalyst. hielscher.comresearchgate.net
Quaternary ammonium (B1175870) salts ("quats") are the most common type of phase-transfer catalyst. taylorandfrancis.com Their structure, typically represented as R₄N⁺X⁻, consists of a central nitrogen atom bonded to four organic groups (R) and an associated anion (X⁻). taylorandfrancis.com The key to their function is their dual solubility: the cationic head is hydrophilic, while the organic 'R' groups are lipophilic (hydrophobic).
Design: The effectiveness of a quaternary ammonium salt as a PTC depends on the nature of the 'R' groups. For a catalyst to be effective in a liquid-liquid system like the synthesis of this compound, it must have sufficient lipophilicity to be soluble in the organic phase while still being able to interact at the aqueous-organic interface. wiley-vch.de Tetrabutylammonium Bromide (TBAB) is a commonly used catalyst in this synthesis because the butyl groups provide enough lipophilicity to transport the cyanide anion into the organic phase where the reaction with n-bromopropane occurs. nih.gov The design of these catalysts can be tailored by varying the length and structure of the alkyl chains to optimize performance for specific reaction systems. rsc.orgnih.gov
Application: In the synthesis of this compound, TBAB is added to the reaction mixture. It facilitates the transfer of the benzyl cyanide anion, formed at the interface by the action of KOH, from the aqueous or interfacial region into the organic phase. nih.gov This transfer overcomes the phase barrier that would otherwise prevent the reactants from meeting, thereby dramatically accelerating the reaction. dalalinstitute.com
The prevailing mechanism for PTC-mediated reactions involving strong bases like concentrated KOH is the interfacial mechanism. mdpi.comwiley-vch.de This model posits that the initial deprotonation of the organic substrate (benzyl cyanide) does not occur in the bulk aqueous phase, but rather at the interface between the two immiscible phases. operachem.comresearchgate.net
The catalytic cycle proceeds as follows:
Deprotonation at the Interface: The hydroxide ions (OH⁻) from the concentrated aqueous KOH solution deprotonate the benzyl cyanide at the interface, creating a benzyl cyanide carbanion (PhCH⁻CN). This carbanion remains at the interface, associated with a potassium cation (K⁺). mdpi.com
Anion Exchange: The quaternary ammonium catalyst (Q⁺X⁻, e.g., TBAB), which resides predominantly in the organic phase, exchanges its original anion (X⁻, e.g., Br⁻) for the newly formed carbanion at the interface. mdpi.comoperachem.com
Transfer to Organic Phase: This creates a lipophilic ion pair (Q⁺ ⁻CH(Ph)CN), which is soluble in the organic phase and diffuses away from the interface. mdpi.com
Alkylation: In the organic phase, the highly reactive, "naked" carbanion undergoes C-alkylation by reacting with n-bromopropane to form this compound. This step also regenerates the catalyst's original anion (Br⁻), forming a Q⁺Br⁻ ion pair.
Catalyst Regeneration: The catalyst (Q⁺Br⁻) then diffuses back to the interface to begin another cycle.
This interfacial process is supported by evidence showing that hydroxide ions are not significantly extracted into the organic phase, making direct deprotonation within the organic phase unlikely. mdpi.com
To further enhance catalytic efficiency, multi-site phase-transfer catalysts (MPTCs) have been developed. researchgate.net Unlike traditional single-site catalysts like TBAB, MPTCs contain multiple cationic active sites within a single molecule. researchgate.net
Exploration of Alternative Alkylation Strategies for Nitriles
While alkyl halides are traditionally used for the alkylation of nitriles, modern organic synthesis seeks more sustainable and atom-economical alternatives. A prominent strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which uses alcohols as alkylating agents. liv.ac.uk
In this approach, a transition-metal catalyst (e.g., based on iron, manganese, or cobalt) temporarily removes hydrogen from the alcohol, oxidizing it in-situ to an aldehyde. liv.ac.uknih.govrsc.org The nitrile then undergoes a condensation reaction with this aldehyde. The catalyst subsequently returns the "borrowed" hydrogen to reduce the resulting unsaturated intermediate, yielding the α-alkylated nitrile. rsc.org The only byproduct of this elegant process is water, making it an environmentally benign alternative to traditional methods that generate salt waste. liv.ac.uknih.gov
Other strategies for nitrile synthesis that avoid traditional alkylation include:
The Kolbe Nitrile Synthesis: Involves the substitution of alkyl halides with cyanide salts. chemistrysteps.com
Dehydration of Amides: Primary amides can be dehydrated using reagents like SOCl₂ or P₂O₅ to form nitriles. chemistrysteps.com
Chemoenzymatic Strategies: Aldehydes can be converted to aldoximes and then dehydrated to nitriles using enzymes called aldoxime dehydratases, offering a cyanide-free route under mild conditions. researchgate.netnih.gov
| Strategy | Alkylating Agent | Key Features | Byproduct |
|---|---|---|---|
| Traditional PTC Alkylation | Alkyl Halides (e.g., n-Bromopropane) | Well-established, efficient with PTC. | Inorganic Salt (e.g., KBr) |
| Borrowing Hydrogen Catalysis | Alcohols | Atom-economical, sustainable, uses transition-metal catalysts. liv.ac.ukrsc.org | Water nih.gov |
| Dehydration of Amides | N/A (Intramolecular) | Alternative route to nitriles from carboxylic acid derivatives. chemistrysteps.com | Varies with dehydrating agent. |
Enantioselective Synthesis Approaches for Chiral Phenylvaleronitrile Analogs
Introducing chirality into molecules is a cornerstone of pharmaceutical and materials science. The synthesis of enantiomerically enriched analogs of phenylvaleronitrile, where the α-carbon is a stereocenter, requires specialized asymmetric methods.
One of the most powerful techniques is asymmetric phase-transfer catalysis. This is achieved by replacing standard catalysts like TBAB with chiral quaternary ammonium salts. dalalinstitute.com These catalysts create a chiral environment during the ion-pairing and alkylation steps, influencing the trajectory of the incoming alkyl group and leading to the preferential formation of one enantiomer over the other.
Other advanced strategies for creating chiral centers adjacent to a nitrile group include:
Nickel-Catalyzed Desymmetric Cyanation: This method can be used on prochiral molecules to create axially chiral nitrile structures with high enantioselectivity. nih.gov
Biocatalytic Carbene N-H Insertion: While applied to amines, the principle of using engineered enzymes (e.g., myoglobin (B1173299) variants) to control the stereochemistry of bond formation represents a frontier in asymmetric synthesis that could be adapted for C-H insertion reactions. rochester.edu
Use of Chiral Auxiliaries: A classical approach involves attaching a chiral auxiliary to the substrate, which directs the stereochemical outcome of the alkylation reaction. The auxiliary is then cleaved to yield the chiral product. nih.gov
These enantioselective strategies are crucial for accessing specific stereoisomers of phenylvaleronitrile analogs, which is often a prerequisite for biological activity in drug discovery. claremont.edursc.org
Advanced Analytical Chemistry Techniques for 2 Phenylvaleronitrile Research
Chromatographic Methodologies in Reaction Monitoring and Purity Assessment
Chromatographic techniques are indispensable for separating 2-Phenylvaleronitrile from starting materials, byproducts, and other impurities, thereby enabling accurate monitoring of reaction progress and final product purity.
Gas Chromatography (GC) Applications
Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound. It is extensively used for both qualitative and quantitative assessment during and after its synthesis.
Reaction Monitoring: The synthesis of this compound via the C-alkylation of phenylacetonitrile (B145931) can be effectively monitored using gas chromatography. nih.gov By taking aliquots from the reaction mixture at various time points, the consumption of reactants and the formation of the product can be tracked, allowing for the determination of reaction kinetics and optimization of reaction conditions such as temperature, catalyst concentration, and reaction time.
Purity Assessment: Capillary GC with a Flame Ionization Detector (GC-FID) is a robust method for determining the purity of this compound. The high efficiency of capillary columns allows for the separation of closely related impurities. The retention behavior of 2-phenyl-2-alkylacetonitriles, including this compound (with a propyl group as the alkyl substituent), has been studied on various stationary phases. The retention indices, which are a measure of a compound's retention relative to n-alkanes, provide a standardized value for identification.
Below is a table of retention indices for a compound consistent with this compound (2-phenyl-2-propylacetonitrile) on different packed GC columns at various isothermal temperatures. The choice of stationary phase significantly impacts the separation, with the OV-225 column providing the best resolution in the study. ni.ac.rs
| Stationary Phase | Temperature (°C) | Retention Index (I) |
| OV-17 | 160 | 1496 |
| 180 | 1515 | |
| 200 | 1534 | |
| OV-210 | 160 | 1563 |
| 180 | 1583 | |
| 200 | 1604 | |
| OV-225 | 160 | 1673 |
| 180 | 1698 | |
| 200 | 1723 |
Data adapted from Mijin, D. Ž., et al. (1999). ni.ac.rs
A typical GC method for purity analysis would involve a temperature program to ensure the efficient elution of both volatile and less volatile components. pdx.edunih.govepa.gov The initial oven temperature might be held low to separate any volatile impurities, followed by a temperature ramp to elute the this compound and any higher-boiling byproducts. The choice of column is critical, with non-polar phases like TG-1MS or phases with some polarity like TG-5MS being common starting points for separating compounds based on boiling point. thermofisher.com
Liquid Chromatography (LC) Techniques
While GC is well-suited for volatile compounds, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a versatile alternative, especially for less volatile impurities or when derivatization is required.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to non-polar compounds like this compound. In this technique, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net
For aromatic nitriles, the choice of stationary phase and mobile phase composition is crucial for achieving optimal separation. Phenyl-based stationary phases can offer unique selectivity for aromatic compounds through π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase. scielo.brresearchgate.net The choice of organic modifier in the mobile phase can influence these interactions; methanol is often preferred over acetonitrile when utilizing π-π interactions for separation on a phenyl column, as acetonitrile's own π-electrons can interfere with these interactions. nih.gov
A typical HPLC method for analyzing this compound would involve:
Column: A reversed-phase C18 or Phenyl-Hexyl column.
Mobile Phase: A gradient elution starting with a higher percentage of water and increasing the proportion of acetonitrile or methanol to elute compounds of increasing hydrophobicity.
Detector: A UV-Vis detector, as the phenyl group in this compound will absorb UV light, allowing for its detection and quantification.
Multidimensional Chromatography (e.g., GC×GC-MS) for Complex Mixture Analysis
For highly complex samples, such as crude reaction mixtures or in the analysis of trace impurities, one-dimensional chromatography may not provide sufficient resolution. In these cases, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) offers significantly enhanced separation power. researchgate.net
In GC×GC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. researchgate.net This results in a two-dimensional separation, where compounds are separated based on two different properties (e.g., boiling point on the first column and polarity on the second). This increased peak capacity is invaluable for resolving co-eluting components that would overlap in a standard GC analysis. azom.com
When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC provides not only exceptional separation but also the mass spectral data needed for confident identification of each component. nih.gov This technique would be particularly useful for:
Impurity Profiling: Identifying and quantifying trace impurities in the final this compound product.
Reaction Byproduct Analysis: Characterizing the complex mixture of byproducts that may form during synthesis, providing insights into side reactions.
Analysis in Complex Matrices: Analyzing this compound in complex environmental or biological samples where extensive sample cleanup is not feasible. azom.com
Spectroscopic Characterization in Synthetic Research
Spectroscopic techniques are vital for confirming the identity and structure of this compound and for real-time monitoring of its synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the expected signals would include:
A multiplet in the aromatic region (typically 7.2-7.5 ppm) corresponding to the protons on the phenyl ring.
A triplet for the methine proton (CH) adjacent to the phenyl and nitrile groups, shifted downfield due to the deshielding effects of these groups.
Multiplets for the methylene (B1212753) (CH₂) protons of the propyl group.
A triplet for the terminal methyl (CH₃) protons of the propyl group, which would be the most upfield signal in the aliphatic region.
The coupling constants (J-values) between adjacent protons would provide confirmation of the connectivity within the propyl chain. ubc.canih.govlibretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for:
The carbon of the nitrile group (C≡N), typically appearing in the 115-125 ppm range.
The carbons of the phenyl ring, with the ipso-carbon (the one attached to the aliphatic chain) appearing at a different chemical shift from the ortho, meta, and para carbons.
The methine carbon attached to the phenyl and nitrile groups.
The three distinct carbons of the propyl chain.
The following table provides predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C≡N | ~121 |
| Phenyl C1 (ipso) | ~136 |
| Phenyl C2, C6 (ortho) | ~128 |
| Phenyl C3, C5 (meta) | ~129 |
| Phenyl C4 (para) | ~128 |
| CH (methine) | ~40 |
| CH₂ (methylene, adjacent to CH) | ~37 |
| CH₂ (methylene) | ~20 |
| CH₃ (methyl) | ~14 |
Note: These are predicted values and may differ slightly from experimental data.
Infrared (IR) Spectroscopy in Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and non-invasive technique that is particularly useful for monitoring the progress of chemical reactions by observing the appearance and disappearance of characteristic functional group absorptions. rsc.orgxjtu.edu.cn
In the synthesis of this compound from benzyl (B1604629) cyanide and a propyl halide, IR spectroscopy can be used to follow the reaction in real-time. The key absorption band to monitor is the nitrile (C≡N) stretching vibration. spectroscopyonline.com
Nitrile (C≡N) Stretch: Aromatic nitriles typically exhibit a sharp, strong absorption band in the region of 2240-2220 cm⁻¹. spectroscopyonline.com The appearance and increase in the intensity of this band indicate the formation of the this compound product.
Reactant Monitoring: The disappearance of characteristic bands of the starting materials can also be monitored.
The use of in-situ Attenuated Total Reflectance (ATR)-FTIR probes allows for continuous monitoring of the reaction mixture without the need for sampling, providing real-time kinetic data. nih.govrsc.org This enables precise determination of the reaction endpoint and can help in identifying the formation of any intermediate species. The following table lists key IR absorption regions relevant to the synthesis of this compound.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretch | 2240 - 2220 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
By tracking the changes in these spectral regions, a comprehensive understanding of the reaction dynamics can be achieved.
Mass Spectrometry (MS) for Product Confirmation and Mechanistic Insights
Mass spectrometry (MS) is an indispensable analytical tool in organic chemistry, providing critical information on the molecular weight and structure of compounds. wikipedia.org In the context of this compound research, MS is primarily utilized for the unambiguous confirmation of the synthesized product and for gaining a deeper understanding of the reaction mechanisms involved in its formation. ntnu.edu
Upon successful synthesis, mass spectrometry confirms the identity of this compound by detecting its molecular ion (M⁺•), which corresponds to the compound's molecular weight. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 174.12, confirming the successful incorporation of all atoms.
Electron Ionization (EI) is a higher-energy technique that causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable structural information. wikipedia.orglibretexts.org For this compound (C₁₂H₁₅N, molecular weight: 173.26 g/mol ), the fragmentation is dictated by the relative stability of the resulting carbocations and neutral radicals. wikipedia.org
Key fragmentation pathways for aromatic compounds often involve cleavages at bonds adjacent to the phenyl group or functional groups. libretexts.org A primary fragmentation event for this compound is α-cleavage, the breaking of the bond between the carbon atom adjacent to the nitrile group (α-carbon) and the propyl side chain. This cleavage is driven by the stability of the resulting ions. libretexts.org Another significant fragmentation pathway for compounds with an alkyl-substituted benzene (B151609) ring is the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a highly stable aromatic cation.
Table 1: Postulated Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 173 | [C₁₂H₁₅N]⁺• | - | Molecular Ion (M⁺•) |
| 130 | [C₉H₈N]⁺ | •C₃H₇ (Propyl radical) | α-cleavage, loss of the propyl group. |
| 91 | [C₇H₇]⁺ | •C₅H₈N (Pentanenitrile radical) | Benzylic cleavage with rearrangement to form the stable tropylium ion. |
Beyond simple product confirmation, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for elucidating reaction mechanisms. acs.orgresearchgate.net By coupling MS with a separation technique like liquid chromatography (LC-MS), chemists can monitor reactions in real-time, identifying transient intermediates, byproducts, and degradation products. acs.org This allows for a detailed investigation of reaction pathways. For instance, in the synthesis of this compound, LC-MS could be used to track the consumption of reactants and the formation of the product, while also detecting any isomeric impurities or unexpected side-reaction products, providing a comprehensive view of the chemical transformation. acs.org The use of techniques like Desorption Electrospray Ionization (DESI) can even accelerate this process, allowing for high-throughput screening of reaction conditions. purdue.edu
Validation of Analytical Methods in Chemical Research
To ensure that the data generated in the research of this compound is reliable, reproducible, and accurate, the analytical methods used for its quantification and characterization must be rigorously validated. Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose. globalresearchonline.net This is a critical requirement for quality assurance and is mandated by regulatory bodies and international guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). gmp-compliance.orgiltusa.comeuropa.eu
The validation process involves evaluating several key performance characteristics of the method. gavinpublishers.com These parameters demonstrate the method's suitability for analyzing this compound, whether for determining its purity, quantifying its concentration in a reaction mixture, or assessing its stability.
The core validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, starting materials, or matrix components. amsbiopharma.comyoutube.com
Accuracy: The closeness of the test results obtained by the method to the true value. altabrisagroup.com It is often determined by analyzing a sample with a known concentration (a reference standard) and expressing the result as a percent recovery. slideshare.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. slideshare.net It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision). altabrisagroup.comslideshare.net
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. altabrisagroup.com This is typically demonstrated by analyzing a series of standards of known concentrations and evaluating the correlation coefficient (r) of the calibration curve, which should ideally be close to 1.0. youtube.comaltabrisagroup.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.net
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. globalresearchonline.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. globalresearchonline.netaltabrisagroup.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. altabrisagroup.com
Table 2: Key Parameters for Analytical Method Validation (based on ICH Guidelines)
| Parameter | Definition | Typical Acceptance Criteria (for a quantitative HPLC assay) |
|---|---|---|
| Specificity | Ability to measure only the analyte of interest. amsbiopharma.com | The peak for this compound should be well-resolved from other peaks (e.g., impurities, reactants) with no interference at its retention time. |
| Accuracy | Closeness of the measured value to the true value. altabrisagroup.com | 98.0% - 102.0% recovery of the analyte in a spiked matrix. slideshare.net |
| Precision | Agreement between a series of measurements. slideshare.net | Repeatability: Relative Standard Deviation (RSD) ≤ 2%. Intermediate Precision: RSD ≤ 2%. amsbiopharma.com |
| Linearity | Proportionality of the signal to the analyte concentration. youtube.com | Correlation coefficient (r) ≥ 0.995 over the specified range. altabrisagroup.com |
| Range | Concentration interval where the method is precise, accurate, and linear. globalresearchonline.net | For assay: 80% to 120% of the target concentration. globalresearchonline.netaltabrisagroup.com |
| LOD | Lowest concentration that can be detected. globalresearchonline.net | Typically determined by a signal-to-noise ratio of 3:1. |
| LOQ | Lowest concentration that can be quantified reliably. altabrisagroup.com | Typically determined by a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | Resistance to small, deliberate changes in method parameters. altabrisagroup.com | System suitability parameters (e.g., peak symmetry, resolution) remain within acceptable limits when parameters like mobile phase composition, pH, or column temperature are slightly varied. |
Applications and Industrial Relevance of 2 Phenylvaleronitrile As a Chemical Intermediate
Role in Pharmaceutical Intermediate Synthesis
The primary industrial application of 2-phenylvaleronitrile derivatives is as crucial intermediates in the production of Active Pharmaceutical Ingredients (APIs). Their structure serves as a foundational scaffold that can be chemically modified to produce a range of therapeutic agents.
One of the most well-documented uses is in the synthesis of the synthetic opioid Methadone. designer-drug.comscribd.com In this process, a related compound, diphenylacetonitrile (B117805), is alkylated to produce 2,2-Diphenyl-4-dimethylaminovaleronitrile, commonly referred to as the "methadone nitrile". designer-drug.comgoogle.com This intermediate is then converted through a reaction with an ethyl magnesium bromide and subsequent hydrolysis to yield methadone. google.com The synthesis often produces a mixture of isomers, with the desired 2,2-diphenyl-4-dimethylaminovaleronitrile being the key precursor to the final drug product. designer-drug.comnih.gov
Furthermore, substituted this compound derivatives are precursors for another class of pharmaceuticals. Specifically, compounds like 2-isopropyl-2-phenyl-5-(N-methyl-2-phenylethylamino)-valeronitrile derivatives have been synthesized and shown to possess significant calcium-antagonistic and cardiac antiarrhythmic activity. google.comgoogle.com The synthesis pathway involves the alkylation of a corresponding phenylacetonitrile (B145931) derivative to create the valeronitrile (B87234) structure, which is then further modified through hydrolysis and reductive alkylation to yield the final active molecule. google.comgoogle.com
The following table summarizes the role of this compound and its close derivatives as pharmaceutical intermediates:
| Intermediate Compound | Pharmaceutical Class/Product | Therapeutic Application |
| 2,2-Diphenyl-4-dimethylaminovaleronitrile | Methadone | Opioid Analgesic |
| 2-Isopropyl-2-(substituted-phenyl)-valeronitrile derivatives | Calcium-Antagonists | Cardiac Antiarrhythmic |
Utility in Specialty Chemical Manufacturing
While the predominant application of this compound is in the pharmaceutical industry, related nitrile compounds find utility in the broader specialty chemicals sector. Specialty chemicals are performance-oriented products and can include agrochemicals, flavorings, fragrances, and materials for electronics. noahchemicals.com For instance, 2,2-dimethyl-4-phenyl valeronitrile, a structural analog, is noted for its use in perfumery, specifically in compositions for hypochlorite (B82951) bleaches. google.com
The chemical properties of the nitrile and phenyl groups allow for a variety of reactions, suggesting potential for this compound as a building block in other areas. Nitriles can be hydrolyzed to carboxylic acids or reduced to amines, which are fundamental transformations in organic synthesis for creating diverse specialty molecules like coatings, adhesives, and agricultural products. envalior.com However, large-scale, documented industrial applications of this compound itself outside of pharmaceuticals are not widely reported in publicly available literature.
Process Intensification Strategies in Industrial Production
The industrial production of chemical intermediates like this compound is increasingly benefiting from process intensification (PI). PI aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing technologies compared to traditional large-volume batch reactors. ccdcindia.compitt.educobaltcommunications.com Key strategies include transitioning from batch to continuous manufacturing and utilizing advanced catalytic systems. cetjournal.it
Phase-Transfer Catalysis (PTC): A significant process improvement in the synthesis of this compound derivatives, such as the methadone intermediate, involves the use of phase-transfer catalysis (PTC). researchgate.netgoogle.com Traditional synthesis methods often required expensive, hazardous, and strictly anhydrous bases like sodamide. google.comptfarm.pl PTC allows the reaction to occur in a heterogeneous two-phase system (e.g., an organic solvent and a concentrated aqueous solution of sodium hydroxide). google.comptfarm.pl
The catalyst, typically a quaternary ammonium (B1175870) salt like triethylbenzylammonium chloride (TEBA), facilitates the transfer of the hydroxide (B78521) anion into the organic phase to generate the reactive diphenylacetonitrile anion. researchgate.netgoogle.com This anion then reacts with the alkylating agent. The benefits of this intensified approach are substantial:
Milder Reaction Conditions: Eliminates the need for dangerous and moisture-sensitive reagents. ptfarm.pl
Reduced Reaction Time: PTC methods can shorten reaction times significantly compared to older protocols that required lengthy refluxing. google.com
Increased Yield and Purity: Leads to higher yields and cleaner product profiles. ptfarm.pl
Improved Safety and Sustainability: Uses less hazardous materials and can reduce solvent volumes, aligning with green chemistry principles. ptfarm.plsemanticscholar.org
The table below compares conventional and intensified approaches for synthesizing related valeronitrile intermediates.
| Parameter | Conventional Batch Method | Intensified Method (e.g., PTC) |
| Base Used | Sodamide, Sodium Hydride | 50% Sodium Hydroxide (aqueous) |
| Catalyst | None | Quaternary Ammonium Salt (e.g., TEBA) |
| Solvent System | Anhydrous organic solvents (e.g., Toluene) | Biphasic (Organic/Aqueous) |
| Reaction Time | Often >10 hours with reflux | 1-10 hours at moderate temperatures |
| Safety Profile | Use of hazardous, moisture-sensitive reagents | Elimination of dangerous bases; better heat control |
| Efficiency | Lower yield, potential for more byproducts | Higher yield, improved product quality |
Theoretical and Computational Studies on 2 Phenylvaleronitrile Reactivity
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions. These methods allow for the precise calculation of the energies of reactants, products, intermediates, and transition states, thereby mapping the entire course of a reaction.
A fundamental reaction involving 2-Phenylvaleronitrile is its synthesis via the C-alkylation of Phenylacetonitrile (B145931) (also known as Benzyl (B1604629) Cyanide). In this nucleophilic substitution (SN2) reaction, a base abstracts the acidic proton from the α-carbon of Phenylacetonitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking an alkyl halide (e.g., 1-bromopropane) to form this compound.
DFT calculations can model this entire process. The geometry of each species along the reaction coordinate is optimized to find the lowest energy conformation. By calculating the electronic energy at each point, a reaction profile can be constructed. A key feature of this profile is the transition state—the highest energy point on the lowest energy path between the reactant and product. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical determinant of the reaction rate. Computational methods can accurately predict these barriers, providing a quantitative understanding of the reaction kinetics. For instance, DFT calculations can confirm that C-alkylation is kinetically favored over the potential side-reaction of N-alkylation.
The table below presents a hypothetical reaction energy profile for the synthesis of this compound, illustrating the type of data obtained from quantum chemical calculations.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Phenylacetonitrile Anion + 1-Bromopropane | 0.0 |
| Transition State | [Br···C3H7···CH(Ph)CN]- | +18.5 |
| Products | This compound + Br- | -25.0 |
Molecular Dynamics Simulations of Catalytic Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular interactions. This is particularly valuable for studying how this compound interacts with a catalyst, whether in heterogeneous catalysis, such as hydrogenation, or in biocatalysis within an enzyme active site.
Heterogeneous Catalysis: The hydrogenation of the nitrile group in this compound to form 2-phenylpentan-1-amine (B25695) is a crucial industrial transformation, often catalyzed by transition metals like palladium (Pd) or nickel (Ni). rsc.orgresearchgate.net MD simulations can model the adsorption of this compound onto the catalyst surface. These simulations can reveal the preferred orientation of the molecule on the surface, which is critical for effective catalysis. For example, simulations might show that the phenyl ring interacts with the palladium surface via π-stacking, while the nitrile group coordinates directly with a palladium atom, weakening the C≡N triple bond and facilitating the addition of hydrogen atoms. recercat.cat
Enzymatic Catalysis: Nitrile hydratase enzymes catalyze the hydration of nitriles to their corresponding amides. nih.govfrontiersin.org MD simulations, often combined with docking studies, can be used to understand how a substrate like this compound fits into the enzyme's active site. researchgate.netmdpi.com The simulations can track the conformational changes in both the substrate and the protein, identifying key intermolecular interactions such as hydrogen bonds and van der Waals contacts that hold the substrate in a reactive pose. For instance, a simulation could show the nitrogen atom of the nitrile group coordinating to the iron or cobalt center in the active site, while a nearby cysteine-sulfenic acid residue is positioned to act as a nucleophile. nih.govebi.ac.uk
The following table summarizes the types of key interactions between this compound and a catalytic environment that can be identified and quantified using MD simulations.
| Catalytic System | Interacting Moiety of Substrate | Catalyst Interaction Site | Type of Interaction | Typical Distance (Å) |
|---|---|---|---|---|
| Palladium Surface (Hydrogenation) | Nitrile Group (N atom) | Pd atom | Coordination/Chemisorption | 2.0 - 2.5 |
| Palladium Surface (Hydrogenation) | Phenyl Ring | Pd surface | π-Stacking/Physisorption | 3.0 - 3.5 |
| Nitrile Hydratase (Hydration) | Nitrile Group (N atom) | Active Site Metal Ion (e.g., Fe³⁺) | Coordination Bond | 2.2 - 2.8 |
| Nitrile Hydratase (Hydration) | Nitrile Group (C atom) | Cys-SO⁻ (Sulfenate O) | Nucleophilic Attack | ~3.0 (pre-attack) |
Prediction of Reactivity and Selectivity in Nitrile Chemistry
Computational chemistry offers a suite of tools based on DFT to predict the intrinsic reactivity of a molecule and the selectivity of its reactions. This is achieved by calculating various "reactivity descriptors" that quantify the electronic properties of the molecule.
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution and helps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would show a region of strong negative potential around the nitrogen atom due to its lone pair, making it a site for electrophilic attack or hydrogen bonding. researchgate.netacs.org Conversely, the α-hydrogen would be in a more electropositive region, consistent with its acidic character.
Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. researchgate.netd-nb.infofaccts.de It is used to identify the most reactive sites for different types of attack:
f+(r) measures the reactivity towards a nucleophilic attack and is highest at the atom most likely to accept an electron.
f-(r) measures the reactivity towards an electrophilic attack and is highest at the atom most likely to donate an electron.
For this compound, the Fukui function f+(r) would be largest on the nitrile carbon, identifying it as the principal electrophilic site susceptible to attack by nucleophiles. nih.gov The f-(r) function would highlight the nucleophilic character of the molecule. In its neutral state, this might be distributed over the phenyl ring, but for its conjugate base (the carbanion), the f-(r) would be overwhelmingly localized on the α-carbon, confirming it as the site for attack by electrophiles like alkyl halides. These descriptors are invaluable for rationalizing the regioselectivity observed in reactions.
The interactive table below details the predicted reactivity of different atomic sites within this compound based on these computational descriptors.
| Atomic Site | Descriptor | Predicted Reactivity | Governing Reaction Type |
|---|---|---|---|
| Nitrile Carbon (C≡N) | High Fukui f+ value | Most electrophilic site | Nucleophilic addition (e.g., hydrolysis, reduction) |
| Nitrile Nitrogen (C≡N) | Negative MEP | Site for protonation/Lewis acid coordination | Acid-catalyzed reactions |
| Alpha Carbon (α-C) | High Fukui f- value (in carbanion) | Most nucleophilic site (after deprotonation) | Electrophilic attack (e.g., alkylation) |
| Alpha Hydrogen (α-H) | Positive MEP character | Most acidic proton | Deprotonation by a base |
| Phenyl Ring Carbons | Moderate Fukui f- values | Sites for electrophilic substitution | Electrophilic aromatic substitution |
Biological Research Avenues and Bioactive Scaffold Exploration of Phenylvaleronitrile Derivatives
Investigation of Nitrile-Containing Compounds as Bioactive Scaffolds
The nitrile group, a carbon atom triple-bonded to a nitrogen atom, is a significant functional group in medicinal chemistry, found in numerous natural products and pharmaceutical agents. rsc.orgnih.gov Over 30 pharmaceuticals containing a nitrile moiety have received FDA approval for a wide array of clinical applications, and many more are in clinical development. rsc.orgnih.gov The incorporation of a nitrile group into drug candidates is a strategic approach in rational drug design, often conferring advantageous properties such as enhanced binding affinity to biological targets and improved pharmacokinetic profiles. rsc.orgresearchgate.net
Nitrile-containing compounds are recognized as versatile bioactive scaffolds. rsc.org The nitrile group is relatively robust and typically resists metabolic degradation, often passing through the body unchanged. nih.gov This metabolic stability is a desirable characteristic in drug design. In terms of molecular interactions, the nitrile moiety can act as a hydrogen bond acceptor, forming interactions with amino acid residues in proteins or with bridging water molecules. nih.gov These interactions can be crucial for the binding affinity and selectivity of a drug molecule. The strong dipole moment of the nitrile group also allows it to facilitate polar interactions, sometimes serving as a bioisostere for hydroxyl or carboxyl groups. nih.gov
Particularly relevant to 2-phenylvaleronitrile are α-aryl acetonitriles, where the nitrile group is attached to a carbon atom that is also bonded to an aromatic ring. nih.gov In many pharmaceutical compounds, this carbon is fully substituted (a quaternary carbon), which helps to prevent metabolic oxidation at this position and subsequent release of cyanide. nih.gov This structural feature enhances the safety profile of such compounds. The diverse roles of the nitrile group, from a key component in molecular recognition to a modulator of electronic properties, underscore its importance as a bioactive scaffold in the development of new therapeutic agents. nih.gov
Methodologies for Assessing Potential Biological Interactions of Derivatives
A variety of methodologies are employed to assess the potential biological interactions of nitrile-containing derivatives, including analogs of this compound. These methods span computational and experimental approaches to predict and characterize the reactivity and binding of these compounds.
Computational Approaches: Theoretical calculations are valuable tools for predicting the reactivity of nitrile groups. nih.gov For instance, the electrophilicity of a nitrile can be assessed by calculating the reaction energies with a model nucleophile, such as methanethiol. A more negative reaction energy suggests higher electrophilicity. nih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations can be utilized to study the reaction mechanism between a nitrile-containing inhibitor and its target enzyme, providing insights into the reactivity of the nitrile "warhead" in the transition state. nih.gov Molecular docking studies can also predict the binding modes of nitrile-containing ligands within the active site of a protein, identifying potential hydrogen bonding and hydrophobic interactions. nih.gov
Experimental Assays:
Reactivity with Thiols: The reactivity of nitriles with biological nucleophiles can be experimentally assessed by monitoring their reaction with free cysteine. The formation of a thiazoline (B8809763) adduct, which can be detected by methods like liquid chromatography-mass spectrometry (LC-MS), provides a measure of the nitrile's electrophilicity and potential for covalent modification of proteins. nih.gov
Enzyme Inhibition Assays: To determine the inhibitory potency of nitrile derivatives against specific enzymes, in vitro inhibition assays are conducted. These assays measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). For example, the inhibitory activity of novel 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives against phosphoinositide-3-kinase (PI3K) has been evaluated using such methods.
Cell-Based Assays: The biological activity of these compounds is further investigated in cell-based assays. For instance, antiproliferative assays using cancer cell lines can determine the cytotoxic effects of the derivatives. The ability of a compound to induce apoptosis (programmed cell death) can also be assessed.
Surface Plasmon Resonance (SPR): SPR is a technique used to measure the binding affinity between a ligand and its target protein in real-time. This method can provide kinetic data on the association and dissociation rates of the binding event, as demonstrated in the study of phenylalanine derivatives binding to HIV capsid protein. mdpi.com
Infrared Spectroscopy: The vibrational frequency of the nitrile bond (C≡N) is sensitive to its local environment. This property can be exploited by incorporating nitrile-derivatized amino acids into peptides and proteins. Changes in the C≡N stretching vibration, as measured by infrared spectroscopy, can report on local environmental changes upon ligand binding or protein folding. mdpi.com
These methodologies provide a comprehensive framework for evaluating the biological interaction potential of phenylvaleronitrile derivatives, from theoretical predictions of reactivity to detailed characterization of their binding and cellular effects.
Research into Structure-Activity Relationships of Phenylvaleronitrile Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogs of this compound, research has focused on understanding how modifications to the chemical structure influence their biological effects.
A study on α-[(phenoxyethylamino)propyl]-α-phenylacetonitrile derivatives, which share a core structure with this compound, investigated their α-blocking activities. nih.gov In this research, various substituents were introduced at different positions on the phenyl rings of the molecule. The findings revealed that the nature and position of these substituents had a significant impact on the α-blocking activity.
Specifically, the introduction of methyl, bromo, nitro, amino, or various sulfonamide groups at the 3-position of one phenyl ring, and an alkoxy group on the other, led to a range of activities. nih.gov The SAR study highlighted that certain combinations of substituents resulted in compounds with activity comparable to the well-known α-blocker, prazosin. nih.gov This suggests that specific electronic and steric properties conferred by these substituents are critical for potent α-adrenergic receptor antagonism.
The table below summarizes the key findings from the SAR study of α-[(phenoxyethylamino)propyl]-α-phenylacetonitrile derivatives. nih.gov
| Compound/Derivative | Modification | Biological Activity (α-blocking) |
| General Structure | Substituents at 3-position of phenyl ring A and on phenyl ring B | Varied α-blocking activities |
| 15a | 5-[1-cyano-4-[[2-(2-ethoxyphenoxy) ethyl]amino]-1-isopropylbutyl]-2-methoxy-benzenesulfonamide | Activity close to prazosin |
| 15c | 5-[1-cyano-4-[[2-(5-fluoro-2-methoxyphenoxy)ethyl] amino]-1-isopropylbutyl]-2-methoxybenzenesulfonamide | Activity close to prazosin |
This research demonstrates that systematic structural modifications to phenylvaleronitrile analogs can lead to the identification of compounds with potent and specific biological activities. The insights gained from such SAR studies are invaluable for the rational design of new therapeutic agents.
Future Research Directions and Emerging Trends in 2 Phenylvaleronitrile Chemistry
Development of Green Chemistry Approaches in Synthesis
The synthesis of 2-Phenylvaleronitrile, traditionally reliant on stoichiometric reagents and volatile organic solvents, is undergoing a transformation guided by the principles of green chemistry. researchgate.net The primary goal is to develop manufacturing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netunibo.it
A significant area of focus is the replacement of conventional organic solvents, which are often toxic and contribute to environmental pollution. nih.gov Research is shifting towards the use of environmentally benign solvent systems. researchgate.net Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. nih.gov Recent breakthroughs have demonstrated the feasibility of performing key synthetic steps, such as the α-arylation of nitriles, in aqueous media. acs.org This is achieved through micellar catalysis, where surfactants form nanoparticles that create a hydrophobic microenvironment, allowing the reaction to proceed in water while preventing the quenching of reactive intermediates. acs.org This approach not only eliminates the need for hazardous organic solvents but can also simplify product isolation. acs.org
Another cornerstone of green synthesis is the use of catalysts to replace stoichiometric reagents, leading to higher atom economy and reduced waste. researchgate.net The development of highly active and selective catalysts allows reactions to be carried out under milder conditions, further reducing energy consumption. nih.gov Future research will likely focus on heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, enhancing the sustainability of the process. nih.gov
The table below compares traditional and green chemistry approaches applicable to the synthesis of this compound.
| Feature | Traditional Approach | Green Chemistry Approach |
| Solvent | Volatile organic compounds (e.g., Toluene, Benzene) | Water, Supercritical CO₂, Biodegradable solvents nih.gov |
| Reagents | Stoichiometric amounts of strong bases | Catalytic amounts of reagents, biocatalysts researchgate.net |
| Energy | High-temperature reactions | Reactions at ambient temperature, use of renewable energy sources (e.g., solar) rsc.org |
| Waste | Significant generation of by-products and solvent waste | Minimal waste generation, recyclable catalysts and solvents nih.govacs.org |
| Atom Economy | Often low | High, maximizing the incorporation of starting materials into the final product |
By embracing these green chemistry principles, the future synthesis of this compound can become more environmentally sustainable and economically viable.
Integration of Artificial Intelligence and Machine Learning in Reaction Optimization
ML algorithms can analyze vast datasets from chemical literature and experimental results to build predictive models. researchgate.net These models can forecast reaction outcomes, such as yield and selectivity, based on a wide range of parameters including temperature, solvent, catalyst, and reactant concentrations. preprints.orgbeilstein-journals.org This predictive power allows chemists to navigate the vast experimental space more efficiently, identifying optimal reaction conditions with far fewer experiments than traditional methods. bohrium.com
Several ML strategies are being applied to chemical synthesis:
Predictive Modeling : Supervised learning algorithms can be trained on existing reaction data to predict the success or yield of a new reaction. preprints.org For the synthesis of this compound, this could involve predicting the efficiency of different catalysts or the ideal solvent system.
Automated Synthesis Planning : AI-powered tools can perform retrosynthetic analysis, proposing viable synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. pharmafeatures.comnih.gov
Reaction Condition Optimization : By integrating ML algorithms with automated robotic platforms, "self-driving" laboratories can be created. beilstein-journals.org These systems can autonomously plan, execute, and analyze experiments, using the results to inform the next round of experiments in a continuous optimization loop. nih.gov
The table below outlines various ML techniques and their potential applications in optimizing the synthesis of this compound.
| Machine Learning Technique | Application in Synthesis Optimization | Potential Benefit for this compound |
| Graph Neural Networks (GNNs) | Modeling molecular structures to predict reactivity and properties. preprints.org | Predicting the reactivity of different starting materials for a more efficient synthesis. |
| Bayesian Optimization | Efficiently finding the optimal set of reaction conditions with a limited number of experiments. nih.gov | Rapidly identifying the ideal temperature, pressure, and catalyst concentration to maximize yield. |
| Natural Language Processing (NLP) | Extracting reaction data and procedures from scientific literature and patents. nih.gov | Building a comprehensive database of known nitrile arylation reactions to train more accurate predictive models. |
| Reinforcement Learning | Training models to make sequential decisions in multi-step synthesis planning. preprints.org | Discovering novel and more efficient synthetic routes to this compound. |
The integration of AI and ML promises to accelerate the development of robust, high-yield, and efficient synthetic processes for this compound, reducing the time from laboratory discovery to industrial production. researchgate.net
Exploration of Novel Catalytic Systems
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major driver of innovation for the production of this compound. The primary synthetic route to this compound often involves the α-arylation of a nitrile, a reaction that has been significantly advanced through palladium catalysis. researchgate.net
Future research is focused on creating catalysts with higher activity, stability, and selectivity, while also exploring more sustainable and cost-effective metals. Key areas of exploration include:
Advanced Palladium Catalysts : While palladium is a highly effective catalyst, research continues to develop new ligands, such as sterically hindered alkylphosphines and N-heterocyclic carbenes (NHCs), that improve catalyst performance. researchgate.net These advanced ligands can enable reactions with a broader range of substrates, including less reactive aryl chlorides, under milder conditions. organic-chemistry.orgorganic-chemistry.org
Nanocatalysis : The use of metal nanoparticles as catalysts offers several advantages, including a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. acs.org Ultrasmall palladium nanoparticles have been shown to be effective for the α-arylation of nitriles in environmentally friendly aqueous systems. acs.org
Earth-Abundant Metal Catalysis : To reduce reliance on expensive and rare precious metals like palladium, researchers are exploring the use of catalysts based on more abundant metals such as copper and nickel. sciencedaily.com These metals offer the potential for more economical and sustainable synthetic processes. For instance, novel catalysts featuring two copper ions held in a specific structural architecture have shown high efficiency in cross-coupling reactions. sciencedaily.com
The following table summarizes different catalytic systems used for the α-arylation of nitriles, a key step in synthesizing compounds like this compound.
| Catalyst System | Ligand/Support | Key Advantages | Relevant Findings |
| Palladium Acetate / Pd₂(dba)₃ | Sterically hindered, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃) organic-chemistry.org | High reactivity, broad substrate scope, tolerance of various functional groups. researchgate.net | Enables the coupling of nitriles with a wide variety of aryl halides, including challenging aryl chlorides. organic-chemistry.orgorganic-chemistry.org |
| Palladium Nanoparticles | Surfactant (e.g., PS-750-M) in water acs.org | Enables reaction in aqueous media, eliminates need for organic solvents, catalyst can be recycled. acs.org | Achieves α-arylation in water, demonstrating a significant green chemistry advancement. acs.org |
| Nickel Complexes | N-Heterocyclic Carbene (NHC) ligands | Lower cost compared to palladium, effective for specific transformations. | Has been successfully used for the arylation of ketones and shows promise for nitrile substrates. researchgate.net |
| Copper-based Catalysts | Polymeric Carbon Nitride (PCN) support sciencedaily.com | Utilizes an earth-abundant metal, stable and recyclable, reduces metal contamination. sciencedaily.com | Novel geminal atom catalysts (GACs) with two metal cores show enhanced efficiency and selectivity. sciencedaily.com |
The continued exploration of these novel catalytic systems will be crucial in developing more efficient, selective, and sustainable methods for the synthesis of this compound and related compounds. acs.org
Scale-up Considerations for Industrial Implementation of Synthetic Routes
Transitioning a synthetic route from a laboratory setting to pilot-scale and ultimately to commercial production presents a unique set of challenges. researchgate.net For this compound, the industrial implementation of novel, efficient synthetic methods requires careful consideration of several key factors to ensure safety, cost-effectiveness, and product quality.
Key scale-up considerations include:
Reaction Kinetics and Thermodynamics : Reactions that are easily controlled on a small scale can become problematic in large reactors. Exothermic reactions, for instance, require robust thermal management systems to dissipate heat and prevent runaway reactions. The surface-area-to-volume ratio decreases significantly upon scale-up, affecting heat transfer. researchgate.net
Mass Transfer and Mixing : Efficient mixing is crucial to ensure homogeneity in temperature and concentration, which directly impacts reaction rate and selectivity. What works in a small flask may not be directly transferable to a multi-ton reactor, necessitating different impeller designs and mixing speeds.
Catalyst Cost and Recovery : While a novel palladium catalyst might be feasible for laboratory synthesis, its cost can be prohibitive for large-scale production. Therefore, catalyst loading must be minimized, and efficient methods for catalyst recovery and recycling are essential for economic viability, especially when using precious metals. acs.org
Downstream Processing and Purification : Isolation and purification of the final product can account for a significant portion of the total process cost. Methods like column chromatography, common in the lab, are often not practical for large-scale production. The development of scalable purification techniques, such as crystallization or distillation, is critical. The choice of solvent in the reaction step can also heavily influence the ease of purification. osti.gov
The table below outlines critical parameters that must be evaluated when scaling up the synthesis of this compound.
| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms to Tons) | Key Challenges during Scale-up |
| Heat Management | Simple heating mantles or oil baths. | Jacketed reactors with precise temperature control systems. | Efficiently removing or adding heat to maintain optimal reaction temperature and prevent safety hazards. researchgate.net |
| Reagent Addition | Manual addition via syringe or dropping funnel. | Automated, controlled pumping systems. | Maintaining a consistent addition rate to control reaction kinetics and temperature. |
| Mixing | Magnetic stir bars or overhead stirrers. | Large, specialized impellers and baffles. | Achieving uniform mixing to avoid localized "hot spots" or concentration gradients. |
| Work-up & Isolation | Separatory funnel extraction, chromatography. | Large-scale liquid-liquid extraction units, crystallization vessels, filtration systems. osti.gov | Developing efficient, safe, and cost-effective methods for product isolation and purification that minimize solvent use. |
| Catalyst Handling | Weighed in open air. | Contained systems for catalyst charging and recovery. | Ensuring worker safety and minimizing loss of expensive catalyst material. |
Successful industrial implementation of synthetic routes for this compound will depend on a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and process safety to overcome these scale-up challenges.
Q & A
Q. How can researchers enhance reproducibility when scaling up this compound synthesis?
- Methodological Answer : Perform rigorous process validation across multiple scales (lab, pilot, industrial). Document critical parameters (e.g., mixing efficiency, heat transfer rates) using dimensionless numbers (Reynolds, Nusselt). Share detailed SOPs, including equipment specifications (e.g., reactor geometry), in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
